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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799836

For researchers, scientists, and drug development professionals, understanding the stability of
an active pharmaceutical ingredient (API) and its impurities is paramount to ensuring drug
safety and efficacy. This guide provides a comparative stability study of the antiviral drug
Sofosbuvir and its primary degradation products under various stress conditions, supported by
experimental data and detailed methodologies.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a prodrug that undergoes
metabolic activation to inhibit the viral RNA polymerase.[1] However, like any pharmaceutical
compound, it is susceptible to degradation under certain environmental conditions, leading to
the formation of impurities. These degradation products can potentially impact the drug's
potency and safety profile. This guide summarizes the findings from forced degradation
studies, offering a clear comparison of the stability of Sofosbuvir and its identified impurities.

Comparative Stability Under Stress Conditions

Forced degradation studies, conducted according to the International Council for
Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is primarily susceptible to
degradation under acidic, alkaline, and oxidative conditions.[2][3][4] Conversely, the drug
demonstrates notable stability under thermal and photolytic stress.[2][4]

A summary of the degradation of Sofosbuvir under various stress conditions is presented in the
table below:
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Characterization of Major Sofosbuvir Impurities

Several degradation products of Sofosbuvir have been identified and characterized using
techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear
Magnetic Resonance (NMR) spectroscopy.[4][5] The table below provides a summary of the
key identified impurities.
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. Molecular Weight ( Formation
Impurity Name Molecular Formula .
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) C16H25FN309P 453.13[4] Alkaline Hydrolysis
Impurity A
Base Degradation ] ]
] C13H19FN309P 411.08[4] Alkaline Hydrolysis
Impurity B
Oxidative Degradation o )
C22H27FN309P 527.15[4] Oxidative Degradation
Product
DP | m/z 488|2] Acidic Hydrolysis
DP I m/z 393.3[2] Alkaline Hydrolysis
DP 1l m/z 393[2] Oxidative Degradation

Experimental Protocols

The following sections detail the methodologies employed in the forced degradation studies

and the analytical techniques used for the separation and identification of Sofosbuvir and its

impurities.

Forced Degradation (Stress Testing) Protocol

The forced degradation of Sofosbuvir was carried out under the stress conditions

recommended by ICH guidelines to establish its intrinsic stability.[2][4]

e Acid Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N hydrochloric acid and
refluxed at 70°C for 6 hours.[2]

o Alkaline Hydrolysis: A solution of Sofosbuvir was prepared in 0.1 N sodium hydroxide and
refluxed at 70°C for 10 hours.[2]

o Oxidative Degradation: A solution of Sofosbuvir was treated with 3% hydrogen peroxide at

70°C for 7 days.[2] In another study, degradation was induced using cerium (IV) in a sulfuric
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acid medium at 100°C for 25 minutes.[6]

o Thermal Degradation: A stock solution of Sofosbuvir was exposed to a temperature of 50°C
for 21 days.[2]

o Photolytic Degradation: A stock solution of Sofosbuvir was exposed to direct sunlight for 21
days.[2]

Analytical Methodology

A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-
HPLC) method was developed for the separation and quantification of Sofosbuvir and its
degradation products.[2]

o Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 pum).[7]

Mobile Phase: A mixture of methanol and water (50:50 v/v) containing 0.1% formic acid.[2]

Flow Rate: 1.0 mL/min.[2]

Detection Wavelength: 260 nm.[2]

Injection Volume: 20 pL.[2]

Visualizing the Degradation Pathway

The following diagram illustrates a plausible degradation pathway of Sofosbuvir under various
stress conditions, leading to the formation of the identified impurities.
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Caption: Sofosbuvir degradation pathway under stress conditions.

Experimental Workflow

The logical workflow for conducting a comparative stability study of Sofosbuvir impurities is
outlined in the diagram below.
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Caption: Workflow for Sofosbuvir stability study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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